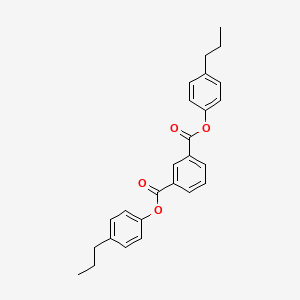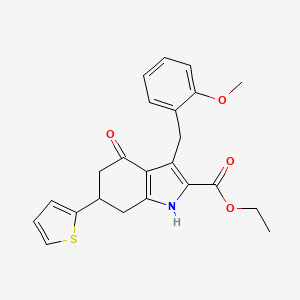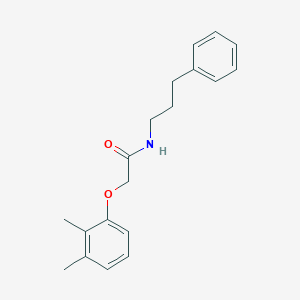
bis(4-propylphenyl) isophthalate
Descripción general
Descripción
Bis(4-propylphenyl) isophthalate, also known as BPPI, is a white crystalline powder that is commonly used in the field of polymer science. It is a type of polyester that is synthesized from isophthalic acid and 4-propylphenol. BPPI has a wide range of applications, including in the production of plastics, adhesives, and coatings.
Mecanismo De Acción
The exact mechanism of action of bis(4-propylphenyl) isophthalate is not fully understood, but it is believed to interact with the polymer matrix through hydrogen bonding and van der Waals forces. This interaction enhances the mechanical properties of the polymer and improves its resistance to chemical degradation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of bis(4-propylphenyl) isophthalate. However, studies have shown that it has low toxicity and is not harmful to human health at low levels of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(4-propylphenyl) isophthalate has several advantages for use in lab experiments. It is easily synthesized and purified, making it readily available for research purposes. It also has excellent thermal stability and chemical resistance, which makes it a popular choice for various applications. However, its high melting point and low solubility in common solvents can make it difficult to handle in some experiments.
Direcciones Futuras
There are several potential future directions for research on bis(4-propylphenyl) isophthalate. One area of interest is its use in drug delivery systems, as it has shown promise in this application. Another area of research is the development of new methods for synthesizing and purifying bis(4-propylphenyl) isophthalate, which could improve its properties and expand its applications. Additionally, further studies on the biochemical and physiological effects of bis(4-propylphenyl) isophthalate could help to better understand its potential uses and limitations.
Aplicaciones Científicas De Investigación
Bis(4-propylphenyl) isophthalate has been extensively studied in the field of polymer science due to its unique properties. It has been found to have excellent thermal stability, mechanical strength, and chemical resistance, making it a popular choice for various applications. bis(4-propylphenyl) isophthalate has also been studied for its potential use in drug delivery systems, as it can be easily incorporated into polymers and has low toxicity.
Propiedades
IUPAC Name |
bis(4-propylphenyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O4/c1-3-6-19-10-14-23(15-11-19)29-25(27)21-8-5-9-22(18-21)26(28)30-24-16-12-20(7-4-2)13-17-24/h5,8-18H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVYTZZWXZWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-propylphenyl) benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4751489.png)
![methyl 2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4751493.png)
![1-(4-methoxyphenyl)-5-({[2-(1-piperidinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751494.png)
![3-(4-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4751502.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4751510.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)

![2-methoxy-N-methyl-5-{[4-({3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoyl}amino)benzoyl]amino}benzamide](/img/structure/B4751526.png)
![4-bromo-5-ethyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4751530.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)

![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4751564.png)